molecular formula C6H6Cl2N2 B12068995 4,5-Dichloro-2-ethylpyrimidine

4,5-Dichloro-2-ethylpyrimidine

Cat. No.: B12068995
M. Wt: 177.03 g/mol
InChI Key: QMSXGYLYFXDHJP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-ethylpyrimidine: is a chemical compound with the molecular formula C6H6Cl2N2. It is a pyrimidine derivative containing two chlorine atoms and an ethyl group. The compound’s IUPAC name is this compound .

Preparation Methods

There are several synthetic routes to prepare 4,5-dichloro-2-ethylpyrimidine:

  • Chlorination of 2-ethylpyrimidine: : This method involves chlorinating 2-ethylpyrimidine using chlorine gas or chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired product.

  • Alkylation of 4,5-dichloropyrimidine: : Another approach is to alkylate 4,5-dichloropyrimidine with an ethylating agent (such as ethyl bromide or ethyl iodide). This reaction introduces the ethyl group at the desired position.

  • Industrial Production: : The industrial production of this compound may involve large-scale chlorination followed by purification and isolation steps.

Chemical Reactions Analysis

4,5-Dichloro-2-ethylpyrimidine can undergo various chemical reactions:

  • Substitution Reactions: : It readily participates in nucleophilic substitution reactions. For example, it reacts with amines or alkoxides to form substituted derivatives.

  • Reduction: : Reduction of the pyrimidine ring can yield 4,5-dichloro-2-ethylpyrimidin-2-ol.

  • Oxidation: : Oxidation of the compound can lead to the formation of various oxidation products.

Common reagents used in these reactions include bases (such as sodium hydroxide), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as hydrogen peroxide).

Scientific Research Applications

4,5-Dichloro-2-ethylpyrimidine finds applications in various scientific fields:

  • Chemistry: : It serves as a building block for the synthesis of other compounds.

  • Biology: : Researchers use it as a tool in drug discovery and chemical biology studies.

  • Medicine: : Although not directly used as a drug, its derivatives may have pharmaceutical applications.

  • Industry: : It may be employed in the synthesis of agrochemicals or other fine chemicals.

Mechanism of Action

The exact mechanism by which 4,5-dichloro-2-ethylpyrimidine exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various outcomes.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

4,5-dichloro-2-ethylpyrimidine

InChI

InChI=1S/C6H6Cl2N2/c1-2-5-9-3-4(7)6(8)10-5/h3H,2H2,1H3

InChI Key

QMSXGYLYFXDHJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)Cl)Cl

Origin of Product

United States

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